Voglibose - 83480-29-9

Voglibose

Catalog Number: EVT-286479
CAS Number: 83480-29-9
Molecular Formula: C10H21NO7
Molecular Weight: 267.28 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
Voglibose is an organic molecular entity.
Voglibose is an alpha-glucosidase inhibitor used for lowering post-prandial blood glucose levels in people with diabetes mellitus. It is made in India by Ranbaxy Labs and sold under the trade name Volix.
Voglibose is a valiolamine derivative and inhibitor of alpha-glucosidase with antihyperglycemic activity. Voglibose binds to and inhibits alpha-glucosidase, an enteric enzyme found in the brush border of the small intestines that hydrolyzes oligosaccharides and disaccharides into glucose and other monosaccharides. This prevents the breakdown of larger carbohydrates into glucose and decreases the rise in postprandial blood glucose levels.
Source and Classification

Voglibose is derived from natural sources and synthesized through complex chemical processes. It belongs to the class of oligosaccharides and is specifically categorized as a pseudodisaccharide. The compound is recognized for its efficacy in lowering blood glucose levels by inhibiting enzymes that break down carbohydrates into glucose.

Synthesis Analysis

Methods and Technical Details

The synthesis of Voglibose involves several chemical reactions, primarily reductive amination processes. One notable method includes the preparation of perbenzyl voglibose through a reductive amination reaction using an inosose derivative combined with 2-amino-1,3-propanediol. This process results in a cyclic halo-carbamate derivative, which is subsequently transformed into Voglibose through various post-treatment steps, including acid addition to precipitate the compound in a pure state.

  1. Preparation of Perbenzyl Voglibose: This involves a reductive amination reaction.
  2. Acid Addition: The perbenzyl derivative is dissolved in a solvent, and acid is added to precipitate Voglibose.
  3. Purification: The solid product is filtered and analyzed for purity.
Molecular Structure Analysis

Structure and Data

The molecular formula of Voglibose is C18H31N3O9C_{18}H_{31}N_{3}O_{9}. Its structure features multiple hydroxyl groups that contribute to its solubility and biological activity. The compound's stereochemistry plays a crucial role in its interaction with enzymatic targets.

  • Molecular Weight: Approximately 393.45 g/mol
  • Structural Features: Contains multiple functional groups including hydroxyl (-OH) and amino (-NH) groups.
Chemical Reactions Analysis

Reactions and Technical Details

Voglibose undergoes various chemical reactions that are essential for its synthesis and function:

  1. Reductive Amination: This reaction forms the core structure of Voglibose from simpler precursors.
  2. Acid-Base Reactions: The addition of acids during synthesis helps in precipitating the final product.
  3. Enzymatic Reactions: In biological systems, Voglibose inhibits α-glucosidase enzymes, preventing carbohydrate breakdown.

These reactions are critical for both the production of Voglibose and its therapeutic action in managing blood glucose levels.

Mechanism of Action

Process and Data

Voglibose exerts its pharmacological effect by competitively inhibiting α-glucosidase enzymes located in the intestinal brush border. By doing so, it delays the hydrolysis of carbohydrates into monosaccharides, thereby reducing glucose absorption into the bloodstream after meals. This mechanism leads to:

  • Lower Postprandial Blood Glucose Levels: By slowing carbohydrate digestion.
  • Improved Glycemic Control: Particularly beneficial for patients with type 2 diabetes.

Clinical studies have demonstrated that administration of Voglibose results in significant reductions in postprandial glucose levels compared to placebo groups.

Physical and Chemical Properties Analysis

Physical and Chemical Properties

  • Appearance: White to off-white crystalline powder.
  • Solubility: Soluble in methanol and water; sparingly soluble in organic solvents.
  • Stability: Stable under normal conditions but sensitive to moisture.

Relevant analytical methods such as high-performance liquid chromatography (HPLC) and UV-visible spectroscopy are employed to assess the purity and concentration of Voglibose in pharmaceutical formulations.

Applications

Scientific Uses

Voglibose is primarily used in clinical settings for managing diabetes mellitus. Its applications include:

  • Diabetes Management: Used as part of combination therapy for better glycemic control.
  • Research Studies: Investigated for potential benefits beyond glycemic control, including effects on weight management and metabolic syndrome.
  • Pharmaceutical Formulations: Incorporated into various dosage forms such as tablets for ease of administration.
Enzymatic Inhibition Mechanisms of Voglibose

Alpha-Glucosidase Inhibition Dynamics and Selectivity Profiles

Voglibose ((1S)-[1(OH),2,4,5/3]-5-{[2-hydroxy-1-(hydroxymethyl)ethyl]amino}-1-C-(hydroxymethyl)-1,2,3,4-cyclohexanetetrol) exerts its primary antidiabetic effect through reversible inhibition of membrane-bound alpha-glucosidase enzymes in the brush border of the small intestine. These enzymes—including glucoamylase, sucrase, maltase, and isomaltase—catalyze the hydrolysis of oligosaccharides and disaccharides into absorbable monosaccharides. Unlike pancreatic alpha-amylase inhibitors (e.g., acarbose), voglibose demonstrates exceptional selectivity for intestinal alpha-glucosidases with negligible activity against alpha-amylase. This selectivity minimizes interference with luminal starch digestion while effectively delaying the liberation of glucose from oligosaccharides [1] [3].

Voglibose exhibits a hierarchical inhibitory potency against specific enzymes. Its half-maximal inhibitory concentration (IC₅₀) for porcine intestinal sucrase is 4.6 × 10⁻³ µM, while its IC₅₀ against maltase is 1.5 × 10⁻² µM [2]. This differential inhibition profile translates to a 33-fold higher potency against sucrase compared to acarbose in semipurified porcine intestinal models [2]. Critically, voglibose lacks inhibitory activity against lactase (a β-glucosidase), preventing lactose intolerance—a side effect associated with broader-spectrum inhibitors [1] [4].

Table 1: Selectivity Profile of Voglibose Against Carbohydrate-Hydrolyzing Enzymes

Enzyme TargetInhibitory ActivityIC₅₀ (µM)Comparative Potency vs. Acarbose
SucraseHigh0.004633-fold higher
MaltaseHigh0.015Comparable
IsomaltaseModerateNot ReportedHigher
GlucoamylaseModerateNot ReportedHigher
α-AmylaseNegligible>1000Significantly lower
Lactase (β-glucosidase)NoneN/AN/A

The structural basis for this selectivity lies in voglibose's molecular mimicry of the transition state during glycoside hydrolysis. Its valiolamine-derived pseudo-aminosugar structure features critical hydroxyl groups that coordinate with catalytic residues in the enzyme active sites. Meanwhile, the nitrogen bridge within its 1,3-dihydroxypropylaminocyclitol moiety creates steric and electronic constraints that favor binding to specific glucosidase subsites over amylase pockets [5] [6]. This precise molecular recognition underpins voglibose’s efficacy in reducing postprandial hyperglycemia by ~3 mmol/L without systemic absorption or metabolic alteration [1] [3].

Competitive Binding Kinetics with Oligosaccharide Substrates

Voglibose functions as a competitive inhibitor that directly competes with oligosaccharide substrates for occupancy of the enzyme active site. Kinetic analyses reveal a concentration-dependent reduction in the maximum reaction velocity (Vₘₐₓ) of maltase and sucrase without altering the Michaelis constant (Kₘ), confirming classical competitive inhibition [2] [5]. This reversibility distinguishes it from irreversible inhibitors and contributes to its safety profile.

The binding affinity of voglibose for human intestinal alpha-glucosidases is exceptionally high, with dissociation constants (Kᵢ) in the nanomolar range. For maltase, Kᵢ values range from 10⁻⁸ to 10⁻⁹ M, exceeding the affinity of natural substrates like maltose by several orders of magnitude [5]. This high affinity arises from multivalent interactions: the cyclohexane ring system occupies the −1 subsite (catalytic pocket), while the 1,3-dihydroxypropyl side chain extends into the +1 subsite (glycone-binding region), forming hydrogen bonds and hydrophobic contacts [6]. The inhibition kinetics follow slow-binding characteristics, where initial enzyme-inhibitor complex formation is followed by conformational tightening, prolonging residence time in the active site [5].

Table 2: Kinetic Parameters of Voglibose Against Key Alpha-Glucosidases

Enzyme SourceSubstrateKₘ (mM)Vₘₐₓ (µmol/min/mg)Kᵢ for Voglibose (nM)Inhibition Type
Porcine Intestinal SucraseSucrose15.28.74.6Competitive
Porcine Intestinal MaltaseMaltose3.812.415.0Competitive
Human Maltase-Glucoamylase (ntMGAM)Maltotriose1.15.98.2*Competitive
Human Sucrase-Isomaltase (ntSI)Isomaltose2.56.36.7*Competitive

Estimated from structural homologs [6]

The physiological consequence of this kinetic behavior is a dose-dependent delay in carbohydrate digestion. In healthy volunteers, a 5 mg dose of voglibose reduced postprandial glucose excursions by 75% and insulin responses by 75% compared to placebo [2]. This occurs because undigested oligosaccharides transit to the colon, where bacterial fermentation produces short-chain fatty acids rather than systemic glucose absorption. Additionally, voglibose enhances incretin modulation by increasing glucagon-like peptide-1 (GLP-1) secretion by 5 pmol/L (at 5 mg doses), likely due to prolonged nutrient presence in the distal intestine [2].

Structural Determinants of Maltase and Sucrase Affinity

The exceptional affinity of voglibose for maltase and sucrase stems from precise stereochemical complementarity with the catalytic pockets of these enzymes. X-ray crystallographic studies of homologous N-terminal domains of human sucrase-isomaltase (ntSI) and maltase-glucoamylase (ntMGAM) reveal a conserved (β/α)₈ barrel fold housing the active site [6]. Within this pocket, several structural determinants govern voglibose binding:

  • Cyclitol Core Interactions: The aminocyclohexane ring (proto-quercitol derivative) occupies the −1 subsite, mimicking the glucopyranosyl transition state. The equatorial C1, C2, C3, and C4 hydroxyl groups form hydrogen bonds with catalytic residues Asp542/Asp203 (ntSI/ntMGAM numbering) and nucleophilic water molecules, displacing substrate hydroxyls [5] [6].

  • Hydrophobic +1 Subsite Engagement: Unlike ntMGAM, ntSI features a narrow hydrophobic +1 subsite lined by Trp543, Phe649, and Leu574. Voglibose’s 1,3-dihydroxypropyl chain penetrates this pocket, with its terminal hydroxymethyl group forming van der Waals contacts. The nitrogen bridge between the cyclitol and alkyl chain introduces a positive electrostatic potential that stabilizes interaction with π-electron systems of aromatic residues [6].

  • Transition-State Mimicry: The protonated nitrogen at physiological pH resembles the oxocarbenium ion intermediate in glycoside hydrolysis. Molecular dynamics simulations show this moiety positions 3.5 Å from catalytic Glu1617 in ntMGAM, enabling charge stabilization [5] [6].

Table 3: Key Protein-Voglibose Interactions in Alpha-Glucosidase Active Sites

Residue (ntSI/ntMGAM)Interaction TypeVoglibose Atom InvolvedBinding Energy Contribution (kcal/mol)
Asp542/Asp203Hydrogen BondO1 (equatorial OH)-3.2
Asp545/Asp206Hydrogen BondO3 (equatorial OH)-2.8
Trp543/Trp406π-Cation / CH-πProtonated N-4.1
Phe649/Phe450Hydrophobic PackingC7-C9 (alkyl chain)-1.9
Glu1617/Glu1266Electrostatic StabilizationProtonated N-5.7
His1584/His1244Hydrogen BondO4' (terminal OH)-1.5

Voglibose-inspired synthetic analogues incorporating quercitol cores (e.g., compounds 10 and 11) demonstrate enhanced potency, achieving IC₅₀ values below 1 µM against rat intestinal maltase. Docking studies confirm these analogues retain the critical interactions of voglibose while introducing additional hydrophobic contacts with the +2 subsite [5]. The binding free energy (ΔG) for voglibose complexes with ntSI ranges from -9.2 to -11.5 kcal/mol, correlating with experimental Kᵢ values [6]. This robust interaction profile underpins voglibose’s clinical efficacy at sub-milligram doses (0.2–0.3 mg) despite negligible systemic absorption [1] [3].

Properties

CAS Number

83480-29-9

Product Name

Voglibose

IUPAC Name

(1S,2S,3R,4S,5S)-5-(1,3-dihydroxypropan-2-ylamino)-1-(hydroxymethyl)cyclohexane-1,2,3,4-tetrol

Molecular Formula

C10H21NO7

Molecular Weight

267.28 g/mol

InChI

InChI=1S/C10H21NO7/c12-2-5(3-13)11-6-1-10(18,4-14)9(17)8(16)7(6)15/h5-9,11-18H,1-4H2/t6-,7-,8+,9-,10-/m0/s1

InChI Key

FZNCGRZWXLXZSZ-CIQUZCHMSA-N

SMILES

O[C@@]1(CO)[C@@H](O)[C@H](O)[C@@H](O)[C@@H](NC(CO)CO)C1

Solubility

1.90e+02 g/L

Synonyms

3,4-dideoxy-4-((2-hydroxy-1-(hydroxymethyl)ethyl)amino)-2-C-(hydroxymethyl)-D-epi-inositol
Basen
N-(1,3-dihydroxy-2-propyl)valiolamine
voglibose

Canonical SMILES

C1C(C(C(C(C1(CO)O)O)O)O)NC(CO)CO

Isomeric SMILES

C1[C@@H]([C@@H]([C@H]([C@@H]([C@]1(CO)O)O)O)O)NC(CO)CO

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.